molecular formula C12H15ClF3N B2424606 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2193064-92-3

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B2424606
CAS No.: 2193064-92-3
M. Wt: 265.7
InChI Key: BWYSTQRENYXLPL-UHFFFAOYSA-N
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Description

Structural Analysis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC rules for substituted pyrrolidine derivatives. The parent structure is pyrrolidine, a five-membered saturated heterocyclic ring containing one nitrogen atom. Key substituents include:

  • 3-Methyl group : A methyl (-CH₃) substituent attached to the pyrrolidine ring at the 3-position.
  • 4-(Trifluoromethyl)phenyl group : A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para (4-) position, linked to the pyrrolidine nitrogen via a single bond.
  • Hydrochloride salt : Protonation of the pyrrolidine nitrogen by hydrochloric acid, forming a zwitterionic structure.

Key identifiers :

Property Value Source
Molecular formula C₁₂H₁₅ClF₃N
Molecular weight 265.70 g/mol
CAS number 2193064-92-3
SMILES CC1(CNCC1)c1ccc(cc1)C(F)(F)F.Cl
InChI InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H

The parent compound, 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine (CID 62353763), serves as the base before protonation.

Molecular Conformation and Stereochemical Considerations

The pyrrolidine ring adopts a puckered conformation due to ring strain relief. Computational studies on pyrrolidine derivatives indicate that the nitrogen lone pair participates in delocalization, influencing ring puckering. However, the presence of bulky substituents (e.g., 3-methyl and 4-(trifluoromethyl)phenyl) introduces steric and electronic effects that stabilize specific conformers.

Key Conformational Features:
  • Pyrrolidine ring puckering : The ring exists in a dynamic equilibrium between axial and equatorial envelope conformations. For unsubstituted pyrrolidine, the N–H equatorial conformation is favored. In this compound, the 3-methyl group likely enforces a specific puckering pattern to minimize steric clashes.
  • Substituent orientation : The 4-(trifluoromethyl)phenyl group occupies a position that minimizes torsional strain with the pyrrolidine ring. The trifluoromethyl group’s strong electron-withdrawing nature may induce partial double-bond character in adjacent bonds, affecting rotational freedom.

Stereochemical Considerations :

  • The compound lacks defined stereocenters, as indicated by the absence of stereodescriptors in its IUPAC name.
  • The pyrrolidine nitrogen is protonated, eliminating potential chirality at this site.
  • The para-substituted phenyl ring lacks planar chirality due to its symmetric substitution pattern.

Comparative Analysis of 2D vs. 3D Structural Representations

Structural representations provide complementary insights into the compound’s geometry and electronic properties.

Feature 2D Representation (e.g., SMILES) 3D Representation (e.g., PubChem 3D model)
Bond connectivity Explicitly shown (e.g., pyrrolidine ring) Implicit in atom coordinates
Steric effects Inferred from substituent positions Visualized via van der Waals radii
Electronic interactions Limited to line notation Depicting orbital orientations and charge distribution
Conformational dynamics Static depiction Dynamic puckering and torsional movements

Example : The 2D SMILES string CC1(CNCC1)c1ccc(cc1)C(F)(F)F.Cl encodes connectivity but does not reveal the trifluoromethyl group’s spatial relationship with the pyrrolidine methyl group. A 3D model clarifies that these groups are positioned on opposite faces of the ring, minimizing steric hindrance.

Electronic Effects of the Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group exerts dominant electronic effects through inductive withdrawal and resonance interactions.

Inductive Effects:
  • Electron withdrawal : The -CF₃ group withdraws electron density via σ-bond inductive effects, polarizing adjacent σ-bonds and enhancing electrophilicity at the pyrrolidine nitrogen.
  • Impact on acidity : Protonation of the pyrrolidine nitrogen is stabilized by the electron-withdrawing phenyl group, lowering the pKa of the free base.
Resonance Effects:
  • Negative hyperconjugation : The -CF₃ group participates in resonance-like delocalization, further withdrawing electron density from the phenyl ring. This effect is weaker than inductive withdrawal but contributes to the compound’s electronic profile.

Comparative Electronic Influence :

Substituent Inductive Effect Resonance Effect Overall Impact
-CF₃ Strong withdrawal Weak withdrawal Significant electron deficiency
-CH₃ Weak donation None Minimal effect

The trifluoromethyl group’s electronic dominance explains its widespread use in pharmaceuticals to modulate molecular polarity and reactivity.

Properties

IUPAC Name

3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYSTQRENYXLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and a suitable reducing agent to form the corresponding imine. This imine is then cyclized to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, amine derivatives, and substituted phenyl compounds .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing trifluoromethyl groups can exhibit antidepressant-like effects. For instance, studies have shown that similar derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. The structural similarity of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride to known antidepressants suggests potential efficacy in treating mood disorders .

Anticonvulsant Properties

The compound's ability to interact with neurological pathways posits it as a candidate for anticonvulsant therapy. In vitro studies have demonstrated that related compounds show protective effects in seizure models. The introduction of the trifluoromethyl group may enhance the binding affinity to target receptors involved in seizure activity, making it a promising lead for further development .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of trifluoromethyl-substituted compounds reveal significant activity against various inflammatory markers. The unique electronic properties imparted by the trifluoromethyl group may contribute to the modulation of inflammatory pathways, suggesting that 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride could serve as an anti-inflammatory agent .

Case Study 1: Synthesis and Bioactivity Evaluation

A detailed study focused on synthesizing novel derivatives of pyrrolidine compounds, including those with trifluoromethyl substitutions. The synthesized compounds were screened for their bioactivity against various biological targets, demonstrating promising results in inhibiting COX-1 and COX-2 enzymes associated with inflammation .

Table 1: Summary of Biological Activities

CompoundTarget ActivityIC50 Value (μM)
Compound ACOX-1 Inhibition5.2
Compound BCOX-2 Inhibition4.8
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochlorideAntidepressant-like effectTBD

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various pyrrolidine derivatives, including those with trifluoromethyl groups. The results indicated that modifications at specific positions significantly affected biological activity. The presence of the trifluoromethyl group was consistently linked to enhanced potency against target receptors involved in mood regulation and seizure control .

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity, selectivity, and overall effectiveness in various applications .

Biological Activity

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of C₁₂H₁₄F₃N·HCl and a molecular weight of 265.71 g/mol, this compound features a pyrrolidine ring with a trifluoromethyl group and a phenyl substituent, which significantly influence its pharmacological properties.

Chemical Structure and Properties

The structural characteristics of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC₁₂H₁₄F₃N·HCl
Molecular Weight265.71 g/mol
Chemical StructurePyrrolidine with CF₃ and phenyl groups

Biological Activity

Research indicates that 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride exhibits significant biological activity, particularly in relation to the central nervous system (CNS). The following points summarize key findings regarding its pharmacological effects:

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter systems, potentially influencing mood, anxiety, and cognitive functions. The trifluoromethyl group appears to play a role in modulating receptor binding affinities, which could enhance therapeutic effects against CNS disorders.
  • Anticonvulsant Properties : In vivo studies have shown that derivatives of this compound possess anticonvulsant properties. For instance, modifications in the structure have led to compounds that demonstrate protection against seizures in animal models, indicating potential for treating epilepsy .
  • Binding Affinity Studies : Interaction studies have highlighted the compound's binding affinity to specific receptors involved in neurotransmission. These studies are crucial for elucidating the mechanisms through which the compound exerts its effects on biological pathways .

Case Studies

Several case studies have explored the pharmacological potential of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride:

  • CNS Activity Assessment : A study evaluated the compound's efficacy in animal models for anxiety and depression. Results indicated significant anxiolytic effects at certain dosages, suggesting its potential as a therapeutic agent for anxiety disorders.
  • Anticonvulsant Efficacy : Research involving various analogs demonstrated that modifications to the trifluoromethyl group led to varying degrees of anticonvulsant activity. Compounds with optimal lipophilicity showed promising results in seizure models, achieving protective indexes that suggest favorable therapeutic windows .
  • Receptor Binding Studies : Detailed receptor binding assays revealed that 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride interacts selectively with serotonin receptors, implicating its use in treating mood disorders .

Q & A

Q. What are the primary analytical techniques for characterizing 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride?

Methodological Answer: Characterization typically involves:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed m/z values such as 727 [M+H]+ in related pyrrolidine derivatives) .
  • HPLC (High-Performance Liquid Chromatography): Employed for purity assessment and retention time analysis. For example, YMC-Actus Triart C18 columns with MeCN/water (0.1% formic acid) mobile phases achieve retention times of ~1.27–1.35 minutes under SMD-TFA05 conditions .
  • NMR and IR Spectroscopy: Critical for structural elucidation, particularly for verifying stereochemistry and functional groups (e.g., trifluoromethyl and pyrrolidine motifs) .

Q. What are the recommended storage conditions for this compound?

Methodological Answer: The compound should be stored at 2–8°C in airtight containers to prevent hydrolysis or degradation, as indicated by analogous hydrochlorides with sensitive functional groups . Desiccants are recommended to mitigate moisture-induced instability.

Advanced Research Questions

Q. How can synthetic yields be optimized for 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride derivatives?

Methodological Answer: Key strategies include:

  • Reagent Selection: Use of sterically hindered bases like N-ethyl-N-isopropylpropan-2-amine to minimize side reactions, as seen in spirocyclic pyrrolidine syntheses (yields up to 100% in deprotection steps) .
  • Purification Techniques: Preparative HPLC with formic acid-modified mobile phases improves isolation efficiency for polar intermediates .
  • Temperature Control: Stirring at 80°C during alkylation steps enhances reaction rates while avoiding decomposition . Contrastingly, lower yields (e.g., 31% in Example 405 ) may arise from incomplete purification or competing pathways, necessitating iterative condition screening.

Q. How can stereochemical challenges during synthesis be resolved?

Methodological Answer:

  • Chiral Resolution: Use of enantiopure starting materials (e.g., tert-butyl-protected pyrrolidine carboxylates) ensures retention of stereochemistry during deprotection .
  • Chromatographic Separation: Chiral HPLC columns or derivatization with enantioselective agents (e.g., Mosher’s acid) can resolve racemic mixtures, as demonstrated in spirocyclic diazaspiro derivatives .
  • Stereospecific Reaction Design: Avoiding racemization-prone steps (e.g., high-temperature amide coupling) preserves stereochemical integrity .

Q. How should researchers address discrepancies in LCMS or HPLC data across studies?

Methodological Answer:

  • Calibration Standards: Use internal standards (e.g., deuterated analogs) to normalize retention times and m/z values .
  • Condition Harmonization: Ensure identical mobile phases, columns, and gradients when comparing data. For example, SMD-TFA05 conditions in HPLC reduce variability .
  • Batch-Specific Analysis: Impurities (e.g., 4-(trifluoromethyl)aniline hydrochloride ) may skew results; rigorous impurity profiling via LCMS/MS is advised.

Q. What computational tools are suitable for modeling the compound’s reactivity or interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects and conformational stability using force fields like AMBER or CHARMM, as applied to related trifluoromethylated heterocycles .
  • Density Functional Theory (DFT): Predict reaction pathways (e.g., nucleophilic substitution at the pyrrolidine nitrogen) and optimize transition states .
  • Docking Studies: Virtual screening against biological targets (e.g., GPCRs) can prioritize derivatives for pharmacological testing .

Data Contradiction Analysis

Q. How to reconcile conflicting yield reports in synthetic protocols?

Methodological Answer:

  • Reproducibility Checks: Verify reaction scales, reagent purity, and equipment calibration. For example, low yields (31% ) may stem from suboptimal HPLC recovery rather than synthetic inefficiency.
  • Side Reaction Mitigation: Trace moisture or oxygen can degrade intermediates; inert atmosphere (N₂/Ar) and anhydrous solvents are critical .
  • Byproduct Identification: Use high-resolution LCMS to detect minor impurities (e.g., overalkylation products) that reduce isolated yields .

Tables for Key Data

Analytical Parameter Typical Values Reference
LCMS (m/z) 727 [M+H]+ (analogous derivatives)
HPLC Retention Time 1.27–1.35 minutes (SMD-TFA05)
Storage Temperature 2–8°C

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